molecular formula C16H12BrN3O2 B4544480 3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate

3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate

Cat. No. B4544480
M. Wt: 358.19 g/mol
InChI Key: XZVRQGVFYDZDDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate" derivatives involves multiple steps starting from basic quinazolinone frameworks. Mohamed et al. (2009) described the synthesis of novel derivatives starting with 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, leading to compounds with significant anti-inflammatory and analgesic properties (Mohamed et al., 2009). Another approach detailed by Posinasetty et al. (2023) involves the use of bromoanthranilic acid and benzoyl chloride to synthesize novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, showcasing their methodology through IR, NMR, and mass spectrometry for characterization (Posinasetty et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various spectroscopic techniques. Liu et al. (2022) synthesized a related compound and performed a comprehensive analysis including single-crystal X-ray diffraction, density functional theory (DFT) calculations, and vibrational studies to understand the physicochemical properties (Liu et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of "3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate" derivatives have been explored through various reactions. Alagarsamy et al. (2012) synthesized a series of novel compounds by nucleophilic substitution, showcasing their potential as H1-antihistaminic agents (Alagarsamy et al., 2012). The versatility of these compounds is further demonstrated by Saleh et al. (2004), who described the synthesis of derivatives through alkylation, cyclization, and glycosylation reactions, revealing their antimicrobial activity (Saleh et al., 2004).

Physical Properties Analysis

The physical properties of these derivatives, including solubility and crystalline structure, have been studied to facilitate their application in medicinal chemistry. Zhou et al. (2021) synthesized a novel compound and analyzed its crystal structure and DFT calculations, highlighting its potential for antitumor activity through molecular docking studies (Zhou et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, have been a focus of study to understand the broader applications of these compounds. Bavetsias et al. (2003) developed a new synthetic route for a potent inhibitor of thymidylate synthase, showcasing the intricate chemistry involved in the synthesis of quinazolinone derivatives (Bavetsias et al., 2003).

Scientific Research Applications

Novel Quinazolin-4-ones and Their Derivatives

Research on 3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate and its derivatives has explored their synthesis and potential biological activities, highlighting their significance in the field of medicinal chemistry. These compounds are part of a broader class known as quinazolinones, which have been identified for their various pharmacological properties.

The synthesis of novel 3H-quinazolin-4-ones incorporating diverse moieties such as pyrazolinone, pyrazole, and pyrimidinone has been reported, showcasing the chemical versatility of these compounds. These synthesized derivatives have been characterized by comprehensive analytical techniques, including C,H,N analysis, IR, 1H-NMR, 13C-NMR, and mass spectroscopy, indicating their potential for further biological evaluation (M. Saleh et al., 2003).

Another study focused on the synthesis of 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives, incorporating N and O heterocyclic moieties. These compounds demonstrated promising anti-inflammatory and analgesic properties in experimental animal models, suggesting their potential as therapeutic agents (M. Mohamed et al., 2009).

Antimicrobial and Anticancer Activities

Quinazolinone derivatives have been investigated for their antimicrobial activities. Synthesis of new heterocyclic compounds containing the quinazolone nucleus has shown significant antimicrobial properties, underlining the importance of these derivatives in developing new antibiotics (Hiral S. Tailor, 2012).

In the realm of anticancer research, novel α-aminophosphonates based on quinazolinone moiety have been synthesized and evaluated for their anticancer activities against various cell lines. These compounds exhibited significant anti-proliferative activity, highlighting their potential as anticancer agents. The study also utilized DFT calculations to analyze the electronic and geometric characteristics of these compounds, contributing to a better understanding of their mechanism of action (M. Awad et al., 2018).

properties

IUPAC Name

[3-[(6-bromoquinazolin-4-yl)amino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-10(21)22-13-4-2-3-12(8-13)20-16-14-7-11(17)5-6-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVRQGVFYDZDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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